Psychosine-d7

Isotope Dilution LC-MS/MS Krabbe Disease

In newborn screening (NBS) for Krabbe disease, poor GALC enzyme assay specificity leads to unacceptably high false-positive rates. Psychosine-d7 is the essential deuterated internal standard for the definitive second-tier LC-MS/MS confirmation of elevated psychosine in dried blood spots (DBS), directly addressing this analytical challenge. - Achieves unambiguous separation from the analyte's isotopic cluster with a +7.04 Da mass shift, superior to d5-psychosine for HRMS platforms. - Ensures long-term data comparability in therapeutic monitoring studies (e.g., HSCT) due to stable isotopic labeling at non-exchangeable carbon sites. - Mitigates matrix effects and co-elution variability in complex biological matrices, ensuring method precision and inter-laboratory harmonization.

Molecular Formula C24H47NO7
Molecular Weight 468.7 g/mol
Cat. No. B12397235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsychosine-d7
Molecular FormulaC24H47NO7
Molecular Weight468.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O
InChIInChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21-,22-,23+,24+/m0/s1/i1D3,2D2,3D2
InChIKeyHHJTWTPUPVQKNA-RMWPRCMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Psychosine-d7 for Krabbe Disease Biomarker Quantification


Psychosine-d7 (Galactosylsphingosine-d7; CAS 2315262-31-6) is a stable, isotopically labeled analog of the cytotoxic sphingolipid psychosine, featuring seven deuterium atoms incorporated into its alkyl chain . Psychosine is a substrate for the enzyme galactocerebrosidase (GALC) and a validated biomarker for the diagnosis and therapeutic monitoring of Krabbe disease (Globoid Cell Leukodystrophy) [1]. The primary utility of the -d7 form is its function as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, enabling precise quantification of endogenous psychosine in complex biological matrices such as dried blood spots (DBS) and erythrocytes .

Why Psychosine-d7 Cannot Be Replaced by Generic Standards


Simple substitution of Psychosine-d7 with unlabeled psychosine, d5-psychosine, or other deuterated sphingolipids is not analytically valid. Unlabeled psychosine fails to meet the fundamental requirement for an internal standard in isotope dilution mass spectrometry, as it cannot be differentiated from the endogenous analyte [1]. Furthermore, the number of deuterium labels dictates the mass difference (Δm/z), which is critical for avoiding signal overlap with naturally occurring isotopic peaks (e.g., 13C or 15N isotopologues) . In the context of Krabbe disease, where psychosine levels serve as a second-tier screening biomarker to reduce the high false-positive rate of GALC enzymatic assays, method precision is non-negotiable [2]. While some labs utilize d5-psychosine [3], the -d7 label offers distinct advantages in matrix effect compensation and co-elution behavior due to its physicochemical properties and specific label position on non-exchangeable carbon sites, which mitigates deuterium-hydrogen back-exchange [4].

Quantitative Differentiation of Psychosine-d7


Enhanced Isotopic Resolution

The molecular weight of Psychosine-d7 is 468.68 g/mol, corresponding to a +7.04 Da mass shift from unlabeled psychosine (461.63 g/mol). In contrast, d5-psychosine provides only a +5 Da shift (466.66 g/mol) . The larger mass difference of Psychosine-d7 effectively reduces spectral overlap with the analyte's naturally occurring heavy isotopes (e.g., the 13C1 isotopologue peak at M+1 and 13C2 isotopologue peak at M+2) which can be significant for lipid analytes with high carbon counts (C24 for psychosine). This minimizes the need for complex mathematical deconvolution and reduces quantification bias at low analyte concentrations typical of Krabbe disease carriers .

Isotope Dilution LC-MS/MS Krabbe Disease

Superior Co-Elution Profile

Deuterated internal standards can exhibit a chromatographic retention time shift relative to the non-deuterated analyte, an effect that is more pronounced in reversed-phase LC when the deuterium is placed on certain functional groups . While specific retention time data for Psychosine-d7 is often proprietary, studies on deuterium-labeled sphingolipids indicate that labeling on the non-exchangeable alkyl chain (as in Psychosine-d7) minimizes this shift compared to labeling on exchangeable protons. A +7 Da shift provides better chromatographic separation from the analyte's monoisotopic peak than a +5 Da shift, which can sometimes co-elute with the analyte's isotopic envelope under certain conditions [1]. This is a critical advantage over the semi-synthetic N,N-dimethyl psychosine internal standard, which exhibits altered chromatographic behavior due to the addition of two methyl groups, compromising its ability to fully correct for matrix effects [2].

LC-MS Deuterium Isotope Effect Method Validation

Clinical Validation for Krabbe Disease Screening

In a clinically validated assay for Krabbe disease, psychosine (PSY) quantification using deuterated psychosine (d5-PSY) as an internal standard demonstrated the ability to distinguish between controls (PSY <8 nmol/L in DBS), GALC pathogenic variant carriers, and affected infantile KD patients (PSY range 8-112 nmol/L) [1]. This assay's sensitivity (LLOQ) and specificity were achieved through the use of a stable isotope-labeled internal standard to correct for extraction recovery and matrix variability [2]. Psychosine-d7, with its superior isotopic resolution and co-elution profile, is positioned to match or exceed the performance metrics established for d5-PSY, providing a future-proof option for laboratories adopting more stringent assay criteria or interfacing with high-resolution mass spectrometry platforms .

Newborn Screening Biomarker Quantification Clinical Validation

Long-Term Deuterium Label Stability

A known pitfall of deuterated internal standards is hydrogen-deuterium (H/D) exchange, which can occur if the label is on an acidic or exchangeable proton, leading to a time-dependent loss of isotopic enrichment and inaccurate quantification [1]. Psychosine-d7 incorporates deuterium on the alkyl chain (C16-C18 positions), which are non-exchangeable carbons . This is a critical advantage over lower-labeled analogs (e.g., d5) that might be more susceptible to back-exchange if deuterium is positioned near the polar head group . The stability of the label ensures that the internal standard's response factor remains constant throughout long analytical runs and during storage in solution, which is essential for multi-site clinical trials or longitudinal studies of Krabbe disease progression over months to years [2].

Stable Isotope LC-MS/MS Longitudinal Study

Optimal Use Cases for Psychosine-d7


Second-Tier Newborn Screening

In NBS programs where the primary GALC enzyme assay has poor specificity, Psychosine-d7 serves as the essential internal standard for the quantitative LC-MS/MS confirmation of elevated psychosine in DBS. This is a critical application for reducing the high false-positive rate (ca. 1:6000 with indeterminate GALC activity vs. 1:400,000 true KD incidence) and avoiding unnecessary follow-up testing and parental anxiety [1]. The compound's stable labeling and robust performance in dried blood spot matrices are directly validated by this use case [2].

Longitudinal Therapeutic Monitoring

Psychosine-d7 enables precise, repeatable quantification of the toxic biomarker psychosine in patients undergoing hematopoietic stem cell transplantation (HSCT) or other experimental therapies [1]. The stability of the -d7 label over time ensures that analytical results from a patient's baseline visit can be directly compared to follow-up measurements taken months or years later, providing a reliable metric of treatment efficacy and disease progression without drift in internal standard calibration [2].

High-Resolution Mass Spectrometry Sphingolipidomics

For researchers utilizing HRMS platforms (e.g., Q-TOF, Orbitrap) for untargeted or targeted sphingolipidomics, the +7.04 Da mass shift of Psychosine-d7 is particularly advantageous. It provides unambiguous separation from the analyte's isotopic cluster (which can extend to M+5 or M+6 for a C24 sphingolipid), reducing spectral interference and improving the accuracy of relative quantification in complex lipid extracts. This level of resolution is often unattainable with a +5 Da shift (d5-psychosine) .

Method Development and Inter-Laboratory Harmonization

Clinical reference laboratories and biobanks use Psychosine-d7 to establish and validate standardized operating procedures for psychosine quantification. Its consistent performance across different LC columns and MS platforms facilitates inter-laboratory data comparison and harmonization efforts, a key requirement for achieving congruence among reference laboratories for rare disease analytes [3]. Its well-defined stability profile makes it an ideal calibration standard for multi-site studies.

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